Methods and Technical Details:
The synthesis of 3-Isopropyl-1H-indazol-6-OL typically involves several key steps:
Structure and Data:
The structure of 3-Isopropyl-1H-indazol-6-OL can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 176.21 g/mol |
IUPAC Name | 3-propan-2-yl-2H-indazol-6-ol |
InChI | InChI=1S/C10H12N2O/c1-6(2)10-8-4-3-7(13)5-9(8)11-12-10/h3-6,13H,1-2H3,(H,11,12) |
Reactions and Technical Details:
3-Isopropyl-1H-indazol-6-OL can participate in various chemical reactions:
The mechanism of action for 3-Isopropyl-1H-indazol-6-OL involves its interaction with specific molecular targets within biological systems:
The exact pathways and molecular targets are subject to ongoing research, particularly concerning its potential therapeutic applications.
Physical and Chemical Properties:
3-Isopropyl-1H-indazol-6-OL exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Appearance | Solid/Oil |
Solubility | Soluble in DMSO, ethanol |
Melting Point | Variable (depends on purity) |
Scientific Uses:
3-Isopropyl-1H-indazol-6-OL has several potential applications in various fields:
Research continues into optimizing its synthesis and exploring its full range of biological activities, which may lead to novel therapeutic agents in the future.
CAS No.: 28084-19-7
CAS No.: 125516-10-1
CAS No.:
CAS No.: 80214-56-8
CAS No.: 1276186-19-6